Cyano-ethyl-acetate

Radical Chemistry Synthetic Methodology Reactivity Comparison

Cyano-ethyl-acetate (synonymous with Ethyl Cyanoacetate, CAS 105-56-6) is a bifunctional C5 compound bearing both a nitrile and an ester group. It is a colorless to pale yellow liquid with a mild odor.

Molecular Formula C5H6NO2-
Molecular Weight 112.11 g/mol
Cat. No. B8321563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyano-ethyl-acetate
Molecular FormulaC5H6NO2-
Molecular Weight112.11 g/mol
Structural Identifiers
SMILESCCC(C#N)C(=O)[O-]
InChIInChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8)/p-1
InChIKeyXNINAOUGJUYOQX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyano-ethyl-acetate (Ethyl Cyanoacetate) Baseline: A Procurement-Oriented Overview of a Bifunctional C5 Building Block


Cyano-ethyl-acetate (synonymous with Ethyl Cyanoacetate, CAS 105-56-6) is a bifunctional C5 compound bearing both a nitrile and an ester group. It is a colorless to pale yellow liquid with a mild odor [1]. The compound exhibits a melting point of -22.5°C, a boiling point of 208-210°C, a density of 1.0560 g/mL at 25°C, and a refractive index of 1.4175 . It is slightly soluble in water (20 g/L at 20°C) but miscible with common organic solvents such as ethanol and diethyl ether . As a reactive methylene compound with a pKa of ~9, it serves as a key intermediate in the synthesis of cyanoacrylate adhesives, heterocyclic pharmaceuticals (including vitamin B6), and agrochemicals [2].

Bifunctional C5 building block — nitrile and ester reactivity for heterocycle and adhesive synthesis.
Knoevenagel & enolate chemistry — enables C–C bond formation under mild conditions.
Radical addition reactivity — reported higher reactivity vs. diethyl malonate in alkene additions.

Why 'Any Cyanoacetate' Will Not Suffice: Cyano-ethyl-acetate's Differentiated Reactivity Profile Demands Specification


In procurement and research, the assumption that all cyanoacetate esters or active methylene compounds are functionally interchangeable is a critical error. While methyl cyanoacetate, diethyl malonate, and ethyl acetoacetate share structural similarities, Cyano-ethyl-acetate exhibits a unique and quantifiable reactivity profile in key transformations. Its specific balance of electrophilicity, steric accessibility, and leaving group propensity dictates reaction outcomes in ways that are not replicated by its closest analogs. For instance, in radical additions, its reactivity far exceeds that of other common nucleophiles [1]. Furthermore, its distinct hydrolysis kinetics and pKa govern its suitability in specific synthetic sequences and adhesive formulations [2]. A direct substitution with a seemingly similar compound can lead to drastically reduced yields, altered selectivity, or complete reaction failure, underscoring the necessity for precise specification.

Analogue Methyl cyanoacetate may alter cyanation kinetics and activation energy; reaction conditions may not transfer directly.
Acidity Diethyl malonate (pKa ~13) requires stronger bases for enolate formation, limiting functional group compatibility.
Chain length Longer alkyl cyanoacetates shift adhesive bond strength downward; ethyl ester is preferred for high-strength formulations.

Quantitative Differentiation of Cyano-ethyl-acetate: Head-to-Head Evidence Against Key Comparators


Superior Radical Addition Reactivity: Ethyl Cyanoacetate vs. Diethyl Malonate

In free-radical addition reactions with oct-1-ene, Ethyl cyanoacetate exhibits a relative reactivity of 12.2, which is more than an order of magnitude greater than diethyl malonate, which serves as the baseline with a relative reactivity of 1.0 [1].

Radical Addition Reactivity
Head-to-head
12.2× vs. diethyl malonate (1.0)
Reported higher reactivity in radical additions to oct-1-ene.
Relative reactivity scale; conditions influence absolute rates.
Radical Chemistry Synthetic Methodology Reactivity Comparison

Activation Energy Differentiation in Cyanation: Ethyl Cyanoacetate vs. Methyl Cyanoacetate

In the reaction with potassium cyanide, Ethyl cyanoacetate demonstrates an activation energy of 18.7 kcal/mol, which is higher than that of methyl cyanoacetate (17.1 kcal/mol) and significantly higher than the chloroacetate precursors [1]. This difference in activation energy directly influences reaction rates and conditions.

Activation Energy (Cyanation)
Head-to-head
18.7 kcal/mol (vs. methyl 17.1 kcal/mol)
Higher energy barrier vs. methyl analog influences process design.
Reaction with KCN; ethyl requires 1.6 kcal/mol more.
Kinetics Cyanation Activation Energy

High Yield in Knoevenagel Condensation: Ethyl Cyanoacetate vs. Benzaldehyde

Under optimized conditions with a polyoxomolybdate catalyst, the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate achieves a yield of 98%, with a high TON value of 1960, which is reported as superior to other catalyst systems tested [1].

Knoevenagel Yield
Reported
98% (with polyoxomolybdate catalyst)
Near-quantitative condensation under optimized conditions.
Yield depends on catalyst system; cross-study comparison.
Knoevenagel Condensation Catalysis Yield Optimization

pH-Dependent Hydrolysis Kinetics: Ethyl Cyanoacetate vs. Structurally Related Ethyl Acetate

Ethyl cyanoacetate undergoes rapid hydrolysis under neutral and alkaline conditions to yield cyanoacetic acid and ethanol, mirroring the behavior of structurally related ethyl acetate which is rapidly cleaved by esterases [1]. However, its hydrolysis half-life is considerably extended under acidic pH , a behavior that is distinct from simple alkyl esters.

Hydrolysis Stability
Class-level
Rapid neutral/alkaline hydrolysis; extended acidic half-life
pH-dependent stability relevant for formulation design.
Qualitative comparison with ethyl acetate; exact values not provided.
Hydrolysis Stability Formulation

pKa as a Determinant of Base Strength Requirements: Ethyl Cyanoacetate vs. Diethyl Malonate

Ethyl cyanoacetate possesses a pKa of approximately 9 [1], making it significantly less acidic than diethyl malonate (pKa ~13) [2]. This difference dictates that ethyl cyanoacetate can be deprotonated by weaker bases like potassium carbonate, whereas diethyl malonate requires stronger bases.

Acidity (pKa)
Class-level
pKa ~9 vs. diethyl malonate ~13
Enables deprotonation with milder bases (e.g., K₂CO₃).
Acidity difference simplifies base selection in enolate chemistry.
Acidity pKa Deprotonation

Adhesive Precursor Performance: Alkyl Chain Impact on Bond Strength

In the synthesis of 2-cyanoacrylate adhesives, the tensile strength of the resulting adhesive bond decreases as the alkyl chain length of the precursor cyanoacetate increases, with ethyl cyanoacetate (and the resulting ethyl cyanoacrylate) showing higher bond strength compared to longer alkyl chain analogs [1].

Adhesive Bond Strength
Class-level
Higher tensile strength vs. longer-chain analogs
Ethyl ester yields stronger cyanoacrylate adhesives.
Trend based on alkyl chain length; exact values not quantified.
Cyanoacrylate Adhesives Tensile Strength Polymer Properties

Cyano-ethyl-acetate Application Scenarios: From Laboratory Synthesis to Industrial Production


Rapid, High-Yield Knoevenagel Condensation for Pharmaceutical Intermediates

In the synthesis of α,β-unsaturated nitriles, which are key intermediates for pharmaceuticals like gabapentin and pregabalin, ethyl cyanoacetate can be used in a Knoevenagel condensation with an aromatic aldehyde. Using an optimized polyoxomolybdate catalyst, this reaction can achieve a 98% yield [5]. This high efficiency, compared to lower-yielding alternatives, makes it a preferred reagent for cost-effective, high-purity intermediate production in a cGMP environment. The mild reaction conditions also reduce the risk of impurity formation, simplifying downstream purification.

Synthesis of High-Strength Ethyl Cyanoacrylate Adhesives

Ethyl cyanoacetate is the direct precursor to ethyl cyanoacrylate, the primary component in many consumer and industrial 'superglues'. The resulting adhesive exhibits higher bond strength compared to adhesives made from longer alkyl chain cyanoacrylates [5]. The compound's rapid, base-catalyzed polymerization (initiated by trace moisture) is a direct consequence of the high electrophilicity of the ethyl ester group. In a manufacturing setting, the specification of high-purity ethyl cyanoacetate (typically >99.5%) is critical to prevent premature polymerization and ensure consistent adhesive performance and shelf life [3].

Radical Addition Reactions for Functionalized Materials Synthesis

For researchers developing novel polymers or functionalized surfaces through free-radical addition, ethyl cyanoacetate offers a unique advantage due to its high reactivity. It is 12.2 times more reactive than the common alternative, diethyl malonate, in additions to alkenes like oct-1-ene [5]. This superior reactivity can be leveraged to achieve higher grafting densities in polymer modification, more efficient synthesis of complex building blocks, or faster reaction times in continuous flow processes, ultimately leading to improved material performance or reduced manufacturing costs.

Selective Enolate Alkylation Under Mild Conditions

In a multi-step synthesis of a complex pharmaceutical or agrochemical intermediate, the need for a mild, selective alkylation step is common. Ethyl cyanoacetate's pKa of ~9 [5] allows for quantitative deprotonation and enolate formation using a mild base like potassium carbonate. This is in contrast to less acidic active methylene compounds (e.g., diethyl malonate, pKa ~13) which require stronger bases that may be incompatible with acid- or base-sensitive functional groups elsewhere in the molecule. This inherent property allows for a more streamlined, higher-yielding synthetic route with fewer protecting group manipulations.

Application
Selection Property
Validation Focus
Knoevenagel condensation for pharma intermediates
High-yield reactivity with aldehydes under mild catalytic conditions
Yield consistency and impurity profile with chosen catalyst
Ethyl cyanoacrylate adhesive synthesis
Rapid, moisture-initiated polymerization; chain-length dependent strength
Polymer bond strength and shelf-life stability under storage conditions
Functionalized material synthesis via radical addition
Reported higher radical addition reactivity vs. malonate esters
Grafting density and reaction efficiency with target alkene
Selective enolate alkylation
Acidity enabling deprotonation with mild bases (e.g., K₂CO₃)
Functional group compatibility and alkylation selectivity

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